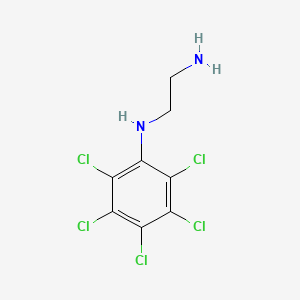

N-(Pentachlorophenyl)ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Pentachlorophenyl)ethane-1,2-diamine” is a chemical compound that is derived from ethylenediamine, a colorless liquid with an ammonia-like odor . It’s a basic amine and a widely used building block in chemical synthesis . The “N-(Pentachlorophenyl)” part of the name suggests that a pentachlorophenyl group is attached to the nitrogen atom of the ethane-1,2-diamine.

Synthesis Analysis

While specific synthesis methods for “N-(Pentachlorophenyl)ethane-1,2-diamine” are not available, ethylenediamine, a related compound, is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .Scientific Research Applications

Complex Formation and Characterization

The synthesis and characterization of N-substituted ethane-1,2-diamine derivatives have led to the formation of various metal complexes. These compounds are characterized through different spectroscopic methods and X-ray crystallography, showing diverse structural geometries and bonding interactions. For example, rhenium(V) and technetium(V) complexes with specific N-substituted ethane-1,2-diamine ligands have been synthesized, showcasing their potential in coordination chemistry and material science (Morgan et al., 1991).

Structural and Binding Studies

Studies have also focused on the structural aspects and binding behaviors of these compounds. Hydrogen-bonded chains and frameworks have been observed in certain N,N'-disubstituted diamines, offering insights into the molecular architectures and interactions that can be leveraged in designing functional materials and understanding molecular recognition processes (Zhang et al., 2007).

Synthetic Applications and Ligand Design

The research extends into synthetic chemistry, where N,N'-disubstituted ethane-1,2-diamines serve as precursors or ligands in the synthesis of complex molecules and materials. These compounds are employed in constructing macrocyclic compounds, showcasing their versatility in forming functionalized macrocycles with potential applications in catalysis, molecular recognition, and supramolecular assemblies (Bernhardt et al., 2004).

DNA Interaction Studies

Some N,N'-disubstituted ethane-1,2-diamines have been explored for their interactions with biological molecules such as DNA. These studies highlight the potential biomedical applications of these compounds, including their use as probes or therapeutics in understanding and treating diseases. The binding interactions with DNA are particularly interesting for developing novel drugs or diagnostic tools (Wang et al., 2008).

Catalysis and Asymmetric Synthesis

Organocatalysis utilizing protonated derivatives of N,N'-disubstituted ethane-1,2-diamines has been demonstrated in asymmetric synthesis, such as the Diels–Alder reaction. These findings open pathways for the development of new catalytic systems that are efficient, selective, and environmentally benign, contributing to advances in green chemistry and asymmetric synthesis (Kim et al., 2005).

properties

IUPAC Name |

N'-(2,3,4,5,6-pentachlorophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl5N2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h15H,1-2,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIPRDISYSAKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl5N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B2807940.png)

![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)

amine dihydrochloride](/img/structure/B2807950.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2807951.png)

![4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2807954.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2807959.png)